Cas no 3772-56-3 (Totaradiol)

Totaradiol 化学的及び物理的性質

名前と識別子

-

- Totaradiol

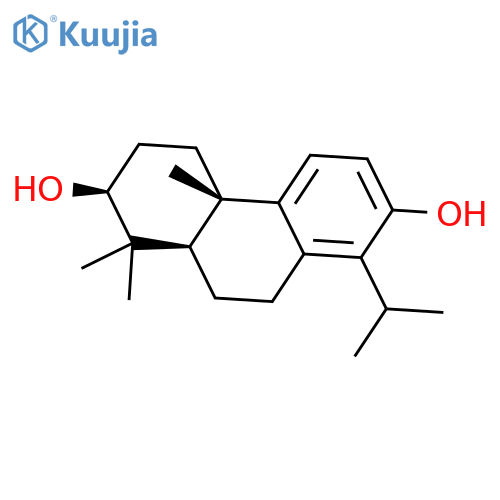

- (3β)-14-Isopropylpodocarpa-8,11,13-triene-3,13-diol

- 19-CARBOXY CHOLESTEROL

- 3β-Hydroxytotarol

- 3-Hydroxytotarol

- [ "3-Hydroxytotarol" ]

- 3772-56-3

- HY-N1137

- CS-0016425

- AKOS032962347

- (2S,4aS,10aR)-1,2,3,4,4a,9,10,10a-Octahydro-1,1,4a-trimethyl-8-(1-methylethyl)-2,7-phenanthrenediol

- (2S,4aS,10aR)-1,1,4a-trimethyl-8-propan-2-yl-2,3,4,9,10,10a-hexahydrophenanthrene-2,7-diol

- CHEMBL446064

- (+)-Totaradiol; 3-Hydroxytotarol

- DTXSID001114442

- FS-9846

- 3beta-Hydroxytotarol

- (+)-Totaradiol

- DA-48590

- 14-Isopropylpodocarpa-8,11,13-triene-3beta,13-diol

- (2S,4AS,10AR)-8-ISOPROPYL-1,1,4A-TRIMETHYL-2,3,4,9,10,10A-HEXAHYDROPHENANTHRENE-2,7-DIOL

-

- インチ: InChI=1S/C20H30O2/c1-12(2)18-13-6-9-16-19(3,4)17(22)10-11-20(16,5)14(13)7-8-15(18)21/h7-8,12,16-17,21-22H,6,9-11H2,1-5H3/t16-,17-,20+/m0/s1

- InChIKey: NORGIWDZGWMMGU-ABSDTBQOSA-N

- ほほえんだ: CC(C)C1=C(C=CC2=C1CC[C@@H]3[C@@]2(CC[C@@H](C3(C)C)O)C)O

計算された属性

- せいみつぶんしりょう: 302.22500

- どういたいしつりょう: 302.224580195g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 水素結合受容体数: 2

- 重原子数: 22

- 回転可能化学結合数: 1

- 複雑さ: 416

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 3

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 5.2

- トポロジー分子極性表面積: 40.5Ų

じっけんとくせい

- 色と性状: Powder

- 密度みつど: 1.1±0.1 g/cm3

- ふってん: 407.5±45.0 °C at 760 mmHg

- フラッシュポイント: 179.0±23.3 °C

- PSA: 40.46000

- LogP: 4.51660

- じょうきあつ: 0.0±1.0 mmHg at 25°C

Totaradiol セキュリティ情報

- 危害声明: H 303は摂取に有害である可能性がある+h 313は皮膚接触に有害である可能性がある+h 333は吸入に有害である可能性がある

- 警告文: P264+P280+P305+P351+P338+P337+P313

- セキュリティの説明: H303+H313+H333

- ちょぞうじょうけん:貯蔵温度は4℃、好ましくは−4℃に貯蔵する

Totaradiol 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | T62630-5mg |

(3β)-14-Isopropylpodocarpa-8,11,13-triene-3,13-diol |

3772-56-3 | ,HPLC≥98% | 5mg |

¥4640.0 | 2023-09-06 | |

| SHANG HAI TAO SHU Biotechnology Co., Ltd. | TN5156-1 mg |

Totaradiol |

3772-56-3 | 1mg |

¥2035.00 | 2022-04-26 | ||

| TargetMol Chemicals | TN5156-5 mg |

Totaradiol |

3772-56-3 | 98% | 5mg |

¥ 3,230 | 2023-07-10 | |

| TargetMol Chemicals | TN5156-1 ml * 10 mm |

Totaradiol |

3772-56-3 | 1 ml * 10 mm |

¥ 3330 | 2024-07-19 | ||

| SHANG HAI TAO SHU Biotechnology Co., Ltd. | TN5156-1 mL * 10 mM (in DMSO) |

Totaradiol |

3772-56-3 | 1 mL * 10 mM (in DMSO) |

¥ 3330 | 2023-09-07 | ||

| A2B Chem LLC | AF82859-5mg |

Totaradiol |

3772-56-3 | 97.0% | 5mg |

$577.00 | 2024-04-20 | |

| TargetMol Chemicals | TN5156-5mg |

Totaradiol |

3772-56-3 | 5mg |

¥ 3230 | 2024-07-19 |

Totaradiol 関連文献

-

Wangsheng Sun,Guofeng Li,Liang Hong,Rui Wang Org. Biomol. Chem. 2016 14 2164

-

Zhuo Wang Org. Biomol. Chem. 2020 18 4354

-

Chengxi Li,Sherif Shaban Ragab,Guodu Liu,Wenjun Tang Nat. Prod. Rep. 2020 37 276

-

4. 649. The synthesis of 3-oxototaryl methyl etherD. A. H. Taylor J. Chem. Soc. 1961 3319

-

Christopher J. Huck,Yaroslav D. Boyko,David Sarlah Nat. Prod. Rep. 2022 39 2231

-

Wen-Ting Wu,Liming Zhang,Shu-Li You Chem. Soc. Rev. 2016 45 1570

Totaradiolに関する追加情報

Professional Introduction to Totaradiol (CAS No. 3772-56-3)

Totaradiol, a naturally occurring compound with the chemical formula C₂₅H₃₂O₄, is a highly valued molecule in the field of pharmaceuticals and natural products research. Its unique structural properties and biological activities have garnered significant attention from scientists worldwide. This compound is primarily derived from the plant species Podocarpus macrophyllus, commonly known as yew tree, which is native to various regions of Asia. The CAS number 3772-56-3 provides a unique identifier for this substance, ensuring precise classification and reference in scientific literature and industrial applications.

The chemical structure of Totaradiol features a complex triterpenoid backbone, which contributes to its remarkable stability and bioactivity. This structure includes multiple hydroxyl groups and a double bond, making it a versatile scaffold for further chemical modifications. The presence of these functional groups allows Totaradiol to interact with various biological targets, making it a promising candidate for drug development. Recent studies have highlighted its potential in modulating cellular pathways associated with inflammation, oxidative stress, and cancer progression.

In the realm of modern pharmacology, Totaradiol has been extensively studied for its anti-cancer properties. Research has demonstrated that Totaradiol can induce apoptosis in certain cancer cell lines by disrupting mitochondrial function and inhibiting key signaling pathways such as PI3K/Akt and MAPK. These findings have opened new avenues for the development of targeted therapies against aggressive malignancies. Additionally, Totaradiol has shown promise in preclinical trials for its ability to enhance the efficacy of conventional chemotherapeutic agents while reducing side effects.

Beyond its anti-cancer applications, Totaradiol has been explored for its potential in treating neurodegenerative diseases. Studies indicate that this compound can cross the blood-brain barrier and exert neuroprotective effects by scavenging reactive oxygen species and preventing neurotoxic protein aggregation. These properties make Totaradiol a compelling candidate for developing treatments against conditions such as Alzheimer's disease and Parkinson's disease. The ability of Totaradiol to modulate neuronal survival pathways has sparked interest among researchers seeking innovative therapeutic strategies.

The extraction and synthesis of Totaradiol remain challenging due to its low abundance in natural sources and complex structural features. However, advancements in biotechnology have enabled more efficient production methods, including microbial fermentation and semi-synthetic approaches. These innovations have not only increased the availability of Totaradiol but also reduced costs, making it more accessible for research and commercial applications. The growing interest in sustainable sourcing techniques has further driven the development of eco-friendly extraction processes that preserve the integrity of this valuable compound.

Recent breakthroughs in computational chemistry have also played a pivotal role in understanding the mechanisms of action of Totaradiol. Molecular docking studies have revealed its binding interactions with specific enzymes and receptors, providing insights into its pharmacological effects. These computational models have facilitated the design of derivatives with enhanced bioavailability and potency, paving the way for next-generation therapeutics. The integration of experimental data with computational predictions has significantly accelerated the drug discovery process involving Totaradiol.

The future prospects of Totaradiol are vast, with ongoing research focusing on expanding its therapeutic applications across various diseases. Clinical trials are currently underway to evaluate its efficacy in treating refractory cancers and neurodegenerative disorders. Additionally, investigations into combination therapies involving Totaradiol are being conducted to maximize treatment outcomes while minimizing adverse effects. The collaborative efforts of academic institutions, pharmaceutical companies, and regulatory agencies are essential in translating these promising findings into safe and effective treatments for patients worldwide.

In conclusion, Totaradiol stands as a remarkable example of how natural products can inspire innovative drug development. Its unique chemical structure, coupled with its diverse biological activities, positions it as a cornerstone in modern medicine. As research continues to uncover new facets of its potential, Totaradiol is poised to make significant contributions to healthcare solutions in the coming decades. The dedication of scientists to exploring and harnessing the power of compounds like Totaradiol underscores the relentless pursuit of improving human health through scientific discovery.

3772-56-3 (Totaradiol) 関連製品

- 769140-74-1(13-Methyl-8,11,13-podocarpatriene-3,12-diol)

- 5976-61-4(4-Hydroxy-17b-estradiol)

- 221093-38-5(4-Hydroxy-17b-estradiol-16,16,17-d5)

- 1818-12-8(2-Methyl Estradiol)

- 564-73-8(Podocarpa-8,11,13-triene-3.beta.,12-diol, 13-isopropyl-)

- 941227-27-6(1,3,5-Cadinatriene-3,8-diol)

- 511-15-9((4bS)-trans-8,8-Trimethyl-4b,5,6,7,8,8a,9,10-octahydro-1-isopropylphenanthren-2-ol (>90%))

- 17321-20-9(3-Chloro-6-ethoxypyridazine)

- 1805557-42-9(6-Bromo-2-nitropyridine-3-acetic acid)

- 2169461-10-1(4'-(methoxymethyl)-4-azaspirobicyclo2.2.2octane-2,2'-1,3oxazinane)